Purine, 6-(benzylthio)-

Purine nucleoside phosphorylase Helicobacter pylori Antibacterial target validation

Purine, 6-(benzylthio)- (CAS 724-34-5; molecular formula C₁₂H₁₀N₄S; MW 242.3 g/mol), also designated 6-benzylthiopurine or 6-benzylmercaptopurine, is a S6-substituted purine small molecule belonging to the broader class of thiopurine analogs that includes the clinically established antimetabolites 6-mercaptopurine and 6-thioguanine. Distinct from its ribonucleoside counterpart 6-benzylthioinosine, the free base has been registered as an investigative discovery agent (NSC 29421; SRI and is primarily utilized as a biochemical tool compound for probing purine nucleoside phosphorylase (PNP) function, purine salvage pathways, and nucleotide metabolism in bacterial and mammalian systems.

Molecular Formula C12H10N4S
Molecular Weight 242.30 g/mol
CAS No. 724-34-5
Cat. No. B3063592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine, 6-(benzylthio)-
CAS724-34-5
Molecular FormulaC12H10N4S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
InChIKeyULIQGBPQLPCTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylthio)purine (CAS 724-34-5): Chemical Identity and Core Pharmacological Classification for Informed Procurement


Purine, 6-(benzylthio)- (CAS 724-34-5; molecular formula C₁₂H₁₀N₄S; MW 242.3 g/mol), also designated 6-benzylthiopurine or 6-benzylmercaptopurine, is a S6-substituted purine small molecule belonging to the broader class of thiopurine analogs that includes the clinically established antimetabolites 6-mercaptopurine and 6-thioguanine [1]. Distinct from its ribonucleoside counterpart 6-benzylthioinosine, the free base has been registered as an investigative discovery agent (NSC 29421; SRI 673) and is primarily utilized as a biochemical tool compound for probing purine nucleoside phosphorylase (PNP) function, purine salvage pathways, and nucleotide metabolism in bacterial and mammalian systems [2]. Published crystallographic data confirm its binding mode within the active site of Helicobacter pylori PNP at 2.0 Å resolution (PDB: 7OPA), providing a structural rationale for its molecular recognition properties that diverge from O6-substituted purines [3].

Why 6-(Benzylthio)purine Cannot Be Replaced by Generic 6-Mercaptopurine or Unsubstituted Purine Analogs in Targeted Research Applications


Despite sharing the purine scaffold with clinically used agents such as 6-mercaptopurine (6-MP), 6-(benzylthio)purine exhibits a fundamentally distinct biochemical interaction profile that precludes simple substitution [1]. The benzylthio moiety at the C6 position introduces a bulky hydrophobic substituent that critically alters enzyme recognition: in direct comparative PNP inhibition assays, the benzylthio substituent replacing a chlorine atom at C6 enhanced binding affinity by approximately 2.8-fold (non-competitive inhibition constant Kin = 7.9 µM vs. 22.2 µM for 2,6-dichloropurine) [2]. Furthermore, key mechanistic differences render 6-(benzylthio)purine irrelevant for applications where O6-substituted guanine derivatives are effective — S6-substituted purines were explicitly demonstrated to be inactive in depleting the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), whereas O6-benzylguanine potently inactivates this target [3]. These data underscore that procurement decisions relying on in-class interchangeability risk selecting a compound with either negligible or mechanistically divergent activity for the intended experimental endpoint.

Quantitative Differentiation Evidence for 6-(Benzylthio)purine (CAS 724-34-5) Against Closest Structural Comparators


Head-to-Head H. pylori Purine Nucleoside Phosphorylase Inhibition: 6-(Benzylthio)purine vs. 2,6-Dichloropurine

In a systematic evaluation of 2,6-substituted purines against Helicobacter pylori purine nucleoside phosphorylase (HpPNP), 6-(benzylthio)purine (6BnS-Pu) exhibited a non-competitive inhibition constant (Kin) of 7.9 ± 0.4 µM, representing a 2.8-fold improvement in binding affinity compared to 2,6-dichloropurine (Kin = 22.2 ± 1.4 µM) under identical assay conditions [1]. When the mixed inhibition model was applied, the competitive inhibition constant Kic was determined as 7.5 ± 1.3 µM and the uncompetitive inhibition constant Kiu as 8.1 ± 0.7 µM (alpha = Kiu/Kic = 1.07 ± 0.27), confirming the benzylthio substituent enhances enzyme interaction relative to chlorine at position 6 [1]. The authors explicitly concluded that 'benzylthio substituent at position 6 replacing the chlorine atom enhances the interaction of the purine analogue with the enzyme' [1].

Purine nucleoside phosphorylase Helicobacter pylori Antibacterial target validation Enzyme inhibition kinetics

Antibacterial Activity of 6-(Benzylthio)purine Against H. pylori 26695: Quantitative MIC Data

The growth-inhibitory effect of 6-(benzylthio)purine (6BnS-Pu) was assessed against H. pylori strain 26695, yielding a minimum inhibitory concentration (MIC) of 48 µg/mL (200 µM) with 83% inhibition achieved at the maximal solubility limit of 21 µg/mL (85 µM) [1]. This antibacterial activity was notably weaker than that observed for its 2-chloro derivative, 2-chloro-6-benzylthiopurine (6BnS-2Cl-Pu), which achieved an MIC of 69 µg/mL (250 µM) with 92% inhibition, consistent with the latter's stronger PNP inhibition [1]. By contrast, 2,6-dichloropurine required a substantially higher concentration of 473 µg/mL (2500 µM) to achieve 93% inhibition, demonstrating that the benzylthio modification at C6 markedly improves antibacterial potency compared to the dichloro-substituted baseline [1].

Minimum inhibitory concentration Helicobacter pylori 26695 Antibacterial screening Purine salvage pathway

Differential Mechanism of Cytotoxicity: S6-Substituted Purines Are Inactive Against O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Compared to O6-Benzylguanine

In a foundational structure-activity relationship study, Moschel et al. tested a series of O6- and S6-substituted purine derivatives for AGT depletion in both HT29 colon tumor cell-free extracts and intact HT29 cells [1]. The study established a clear potency hierarchy: O6-(p-Y-benzyl)guanine (Y = H, F, Cl, CH₃) was most potent, followed by O6-benzyl-2'-deoxyguanosine and various O6-benzylguanosine analogs. Critically, S6-substituted purines including 2-amino-6-(p-Y-benzylthio)purine (Y = H, CH₃) and 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine were found to be completely inactive [1]. Although the precise 6-(benzylthio)purine base (without the 2-amino group) was not tested in this study, the class-level finding that S6-benzylthio substitution confers AGT-inactivity is directly relevant: the cytotoxic mechanism of 6-(benzylthio)purine and its analogs must operate through pathways distinct from AGT depletion, unlike the clinically utilized O6-benzylguanine chemosensitizers [1].

O⁶-alkylguanine-DNA alkyltransferase AGT depletion DNA repair Mechanism of action

Crystallographic Evidence of 6-(Benzylthio)purine Binding Mode in H. pylori PNP: Structural Basis for Differentiation from O6-Substituted Purines

The co-crystal structure of 6-(benzylthio)purine bound to H. pylori PNP (DeoD-type) has been deposited in the Protein Data Bank at 2.0 Å resolution (PDB ID: 7OPA), providing direct structural evidence for its binding mode [1]. The structure reveals that the benzylthio group occupies the hydrophobic pocket within the enzyme's base-binding site, with the sulfur atom at position 6 acting as a linker between the purine ring and the benzyl moiety. This binding orientation is fundamentally distinct from that of O6-substituted purines, which interact via exocyclic oxygen rather than sulfur at position 6 — a critical structural determinant underlying the divergent biochemical profiles (PNP inhibition vs. AGT depletion) observed between S6- and O6-substituted purine series [1][2]. The crystallographic data validate the molecular basis for the compound's PNP inhibitory activity and provide a template for structure-guided optimization of the benzylthiopurine scaffold.

X-ray crystallography Ligand binding mode Purine nucleoside phosphorylase Structure-based differentiation

Evidence-Anchored Application Scenarios for 6-(Benzylthio)purine (CAS 724-34-5) in Research and Drug Discovery


H. pylori Purine Nucleoside Phosphorylase Inhibitor Screening and Target Validation Studies

With a validated non-competitive inhibition constant (Kin) of 7.9 µM against H. pylori PNP and a defined MIC of 48 µg/mL (200 µM) against H. pylori 26695, 6-(benzylthio)purine serves as a well-characterized tool compound for PNP inhibition studies in this clinically significant gastric pathogen [1]. The compound provides a 2.8-fold potency advantage over the simplest 6-substituted comparator (2,6-dichloropurine, Kin = 22.2 µM), making it a more suitable starting point for structure-activity relationship campaigns targeting the H. pylori purine salvage pathway [1]. The availability of a high-resolution co-crystal structure (PDB: 7OPA, 2.0 Å) further enables rational, structure-guided optimization of the benzylthiopurine scaffold [2]. Researchers should note that the 2-chloro derivative (6BnS-2Cl-Pu) offers stronger PNP inhibition (Kiu = 1.8 µM) and lower MIC (69 µg/mL), making it the preferred comparator for studies seeking maximal potency.

Mechanistic Discrimination Studies: AGT-Independent Purine Cytotoxicity Profiling

6-(Benzylthio)purine and its close structural analogs bearing the S6-benzylthio substitution pattern are definitively established as inactive against the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), in marked contrast to O6-benzylguanine and its derivatives which potently deplete AGT activity [3]. This mechanistic dichotomy makes 6-(benzylthio)purine a valuable negative-control or pathway-discrimination probe in studies investigating AGT-dependent vs. AGT-independent mechanisms of purine analog cytotoxicity. In experimental protocols requiring selective modulation of purine metabolism without confounding AGT depletion effects — such as those examining feedback inhibition of de novo purine biosynthesis — 6-(benzylthio)purine offers a cleaner pharmacological tool than O6-substituted guanine derivatives [3].

Synthetic Intermediate for 2-Chloro-6-benzylthiopurine and Related High-Potency PNP Inhibitors

6-(Benzylthio)purine serves as the direct synthetic precursor for 2-chloro-6-benzylthiopurine (6BnS-2Cl-Pu), the most potent PNP inhibitor in the 2022 Narczyk et al. panel, which achieved a Kiu of 1.8 µM against HpPNP and demonstrated synergistic antibacterial activity with metronidazole [1]. The synthetic route — S-alkylation of 6-mercaptopurine with benzyl halide, followed by optional chlorination at the 2-position — is well-established [4]. For medicinal chemistry groups engaged in benzylthiopurine lead optimization, sourcing the 6-(benzylthio)purine intermediate enables systematic exploration of the 2-position substitution space while retaining the potency-enhancing benzylthio group at C6 that provides the 2.8-fold binding advantage over the dichloro baseline [1].

Biochemical Probe for Purine Salvage Pathway Studies in Microorganisms Dependent on Exogenous Purines

Multiple pathogenic microorganisms, including H. pylori, are incapable of de novo purine biosynthesis and rely exclusively on purine salvage pathways for nucleotide supply [1][3]. 6-(Benzylthio)purine, with its well-characterized PNP inhibition profile and crystallographically validated binding mode, provides a defined biochemical probe for interrogating purine salvage dependencies across bacterial species [1][2]. Its intermediate antibacterial potency (MIC = 48–200 µg/mL/µM) positions it as a useful tool for comparative growth inhibition studies where excessively potent compounds would preclude observation of differential salvage pathway utilization or compensatory metabolic adaptations.

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